Phenethicillin Sodium Salt
Description
Properties
IUPAC Name |
sodium;(2S,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S.Na/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19;/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23);/q;+1/p-1/t9?,11-,12+,15?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRQUJWXQAEVBK-BWVWTODUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N[C@H]1C2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N2NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenethicillin Sodium Salt is synthesized through the reaction of phenethicillin with sodium hydroxide. The process involves the esterification of 6-aminopenicillanic acid with phenoxyacetic acid, followed by the conversion of the resulting ester to the sodium salt form using sodium hydroxide .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and subsequent neutralization reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions typically include controlled temperature and pH to facilitate the esterification and salt formation processes .
Chemical Reactions Analysis
Types of Reactions: Phenethicillin Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Neuroprotection
Recent studies have highlighted the neuroprotective properties of phenethicillin sodium salt. It is being investigated for its potential in treating various neurological diseases, including:
- Chronic Neurodegenerative Disorders : Conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) are being targeted due to phenethicillin's ability to influence underlying pathogenesis .
- Acute Neurodegenerative Disorders : It shows promise in the treatment of stroke and traumatic brain injury by potentially delaying neuronal death .
Case Study : A systematic screening of marketed compounds identified phenethicillin as a candidate for neuroprotection. In vitro studies using SK-N-SH neuroblastoma cells demonstrated that phenethicillin could significantly delay cell death under serum deprivation conditions, maintaining cell viability at concentrations between 1-10 µM .
Antibiotic Applications
This compound retains antibacterial activity against specific bacterial strains. Its effectiveness is particularly notable against:
- Gram-positive Bacteria : Including Streptococcus pneumoniae and non-penicillinase-producing Staphylococcus species.
- Clinical Use : It is employed in combination therapies to enhance efficacy against resistant strains .
Table 1: Comparison of this compound with Other Antibiotics
| Antibiotic | Spectrum of Activity | Resistance Profile | Common Uses |
|---|---|---|---|
| This compound | Narrow-spectrum (Gram-positive) | Sensitive to beta-lactamase | Treating infections from Streptococcus spp. |
| Penicillin G | Broad-spectrum (Gram-positive) | Sensitive to beta-lactamase | General infections |
| Amoxicillin | Broad-spectrum (Gram-positive & some Gram-negative) | Moderate resistance | Respiratory infections |
Research Findings
Phenethicillin's neuroprotective effects have been substantiated through various experimental paradigms:
- Cell Viability Studies : In vitro studies using neuronal cell lines have shown that phenethicillin can protect against oxidative stress-induced apoptosis.
- Mechanistic Insights : The compound appears to modulate calcium homeostasis and reduce oxidative stress, contributing to its protective effects on neurons .
Mechanism of Action
Phenethicillin Sodium Salt exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located on the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death . The molecular targets involved in this process are the PBPs, and the pathway includes the disruption of peptidoglycan synthesis .
Comparison with Similar Compounds
Chemical and Structural Comparisons
Table 1: Structural and Physicochemical Properties
Key Observations :
- Phenethicillin Sodium shares a structural backbone with Penicillin V and G but differs in the side chain (phenoxypropionamide vs. phenoxyacetyl or benzyl groups). This modification enhances acid stability, making it suitable for oral use .
- The sodium salt form (vs. potassium) may offer marginal solubility advantages, though both salts are highly water-soluble .
Pharmacokinetic and Efficacy Comparisons
Table 2: Pharmacokinetic and Antimicrobial Profiles
Key Observations :
- Phenethicillin Sodium achieves twice the blood levels of Penicillin V when administered orally, attributed to its enhanced absorption .
- Compared to Penicillin G (IM), Phenethicillin Sodium provides comparable efficacy in mild-to-moderate infections with the convenience of oral dosing .
- Ampicillin Sodium has a broader spectrum, targeting Gram-negative bacteria (e.g., E.
Key Observations :
Biological Activity
Phenethicillin sodium salt is a semi-synthetic penicillin antibiotic that exhibits a narrow spectrum of antibacterial activity. Its primary use is in the treatment of infections caused by susceptible bacteria, particularly those that are beta-lactamase sensitive. Recent studies have also highlighted its potential neuroprotective properties, indicating its usefulness in treating various neurological disorders.
Chemical Structure and Properties
Phenethicillin is derived from 6-aminopenicillanic acid, with a phenoxy side chain that enhances its stability against certain beta-lactamases. The sodium salt form improves solubility and bioavailability, making it suitable for intravenous administration.
Chemical Formula
- Molecular Formula : CHNNaOS
- Molecular Weight : 358.38 g/mol
Properties
- Solubility : Highly soluble in water due to the sodium salt form.
- Stability : More stable than penicillin G against hydrolysis by beta-lactamases.
Antibacterial Activity
This compound is primarily effective against:
- Gram-positive bacteria : Staphylococcus aureus (methicillin-sensitive strains), Streptococcus pneumoniae.
- Gram-negative bacteria : Limited efficacy; primarily used when beta-lactamase production is not a concern.
Table 1: Antibacterial Spectrum of this compound
| Bacteria Type | Example Species | Activity |
|---|---|---|
| Gram-positive | Staphylococcus aureus | Effective |
| Streptococcus pneumoniae | Effective | |
| Gram-negative | Escherichia coli | Limited |
| Pseudomonas aeruginosa | Ineffective |
Neuroprotective Properties
Recent research has uncovered the neuroprotective effects of phenethicillin, suggesting its potential application in treating neurodegenerative diseases. A study demonstrated that phenethicillin could significantly delay neuroblastoma cell death under serum deprivation conditions, indicating its protective role in neuronal viability.
Case Study Findings
- Cell Viability Assay : In a neutral red incorporation assay, phenethicillin displayed a protective effect on neuroblastoma cells, reducing cell death by approximately 6-16% at concentrations between 1-10 µM.
- Disease Applications : Potential applications include treatment for:
- Alzheimer's Disease
- Amyotrophic Lateral Sclerosis (ALS)
- Parkinson’s Disease
- Stroke recovery
The mechanism by which phenethicillin exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity.
For neuroprotection, the exact mechanism remains under investigation, but it is hypothesized to involve modulation of apoptotic pathways and reduction of oxidative stress in neuronal cells.
Pharmacokinetics
Phenethicillin is rapidly absorbed and eliminated from the body, primarily through renal pathways. Its pharmacokinetics can vary significantly based on patient age and renal function.
Table 2: Pharmacokinetic Parameters
| Parameter | Young Adults | Elderly | Neonates |
|---|---|---|---|
| Half-life (t) | ~25 minutes | ~2 hours | Prolonged |
| Clearance | Normal | Reduced | Significantly lower |
| Bioavailability | High | Variable | Higher post-dose |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
